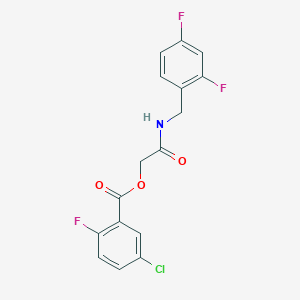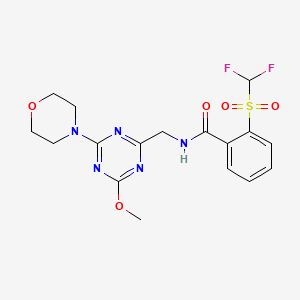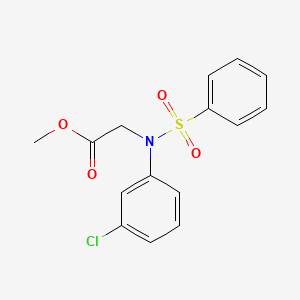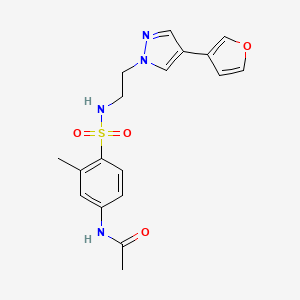
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate, also known as DF-4, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DF-4 belongs to the class of benzamide derivatives and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has also been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has also been found to induce apoptosis (programmed cell death) in cancer cells and to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has several advantages as a therapeutic agent. It has been shown to possess potent anti-inflammatory, anti-tumor, and neuroprotective properties. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate in lab experiments. For example, the exact mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, more studies are needed to determine the optimal dosage and administration route for 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate.
Zukünftige Richtungen
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has shown promising results in preclinical studies, and there are several future directions for its use as a therapeutic agent. One potential application of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate could also be studied for its potential use in cancer therapy, particularly in combination with other anti-cancer agents. In addition, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate and to optimize its therapeutic potential.
Synthesemethoden
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate can be synthesized using a multistep process that involves the reaction of 5-chloro-2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,4-difluorobenzylamine to form the benzamide intermediate, which is subsequently reacted with ethyl oxalyl chloride to yield 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has also been shown to possess anti-tumor properties and has been studied for its potential use in cancer therapy. In addition, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-10-2-4-13(19)12(5-10)16(23)24-8-15(22)21-7-9-1-3-11(18)6-14(9)20/h1-6H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBJKEGWXSHERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2425303.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2425304.png)


![N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425311.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2425314.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2425316.png)
![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)